molecular formula C7H7BrS B8696904 m-Bromomethylthiobenzene

m-Bromomethylthiobenzene

Cat. No.: B8696904
M. Wt: 203.10 g/mol
InChI Key: JZAGTAOFAPHPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Bromomethylthiobenzene (C₇H₇BrS) is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom and a methylthio group (-SCH₃) in the meta position. This structural arrangement confers unique physicochemical properties, such as moderate polarity, reactivity in nucleophilic substitutions, and stability under ambient conditions. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications, where its bromine and sulfur moieties enable further functionalization .

Properties

Molecular Formula

C7H7BrS

Molecular Weight

203.10 g/mol

IUPAC Name

bromomethylsulfanylbenzene

InChI

InChI=1S/C7H7BrS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JZAGTAOFAPHPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Substituents Position Functional Groups
This compound Bromine, Methylthio (-SCH₃) Meta Aromatic, Thioether
p-Bromoacetophenone Bromine, Acetyl (-COCH₃) Para Aromatic, Ketone
4-Bromoaniline Bromine, Amino (-NH₂) Para Aromatic, Amine
Bromobenzene Bromine N/A (monosubstituted) Aromatic, Halide
o-Bromoanisole Bromine, Methoxy (-OCH₃) Ortho Aromatic, Ether

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The methylthio group in this compound is weakly electron-donating due to sulfur’s polarizability, contrasting with the strongly electron-withdrawing acetyl group in p-Bromoacetophenone. This difference influences reactivity in electrophilic aromatic substitution (EAS) and cross-coupling reactions .
  • Positional Effects : Meta-substituted bromine in this compound reduces steric hindrance compared to ortho-substituted analogs like o-Bromoanisole, enhancing its utility in sterically demanding reactions.
  • Functional Group Reactivity: The thioether group in this compound can undergo oxidation to sulfoxides or sulfones, whereas amino groups in 4-Bromoaniline participate in diazotization or acylation reactions .

Physicochemical Properties

  • Boiling/Melting Points: Brominated aromatics with polar substituents (e.g., -NH₂ in 4-Bromoaniline) exhibit higher melting points due to hydrogen bonding, whereas non-polar analogs like Bromobenzene have lower boiling points.
  • Solubility : The methylthio group enhances solubility in organic solvents compared to halogen-only analogs (e.g., Bromobenzene).

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